
3-(4-Methylphenyl)-1,2-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about the compound’s occurrence in nature or its role in biological systems .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about the compound’s reactivity, the products it forms, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes information about the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .科学的研究の応用
Synthesis and Stereochemistry
- 3-(4-Methylphenyl)-1,2-oxazolidine, as a member of the 1,3-oxazolidines, is of significant interest due to its unique properties useful in medicine and industry. It is particularly notable in the field of enantioselective synthesis of planar-chiral compounds. Studies have explored the absolute configurations of chiral centers in such oxazolidines, revealing the influence of different configurations on the conformations of the oxazolidine ring (Fazylov et al., 2013).
Reactions and Intermediates
- Research into the Mannich reactions of oxazolidines like 3-(4-Methylphenyl)-1,2-oxazolidine has shown that they can react with acidic reagents under aprotic conditions to produce reactive intermediates. These intermediates then interact with nucleophilic aromatic substrates and enolsilyl ethers, leading to the formation of Mannich bases in good yields (Fairhurst et al., 1989).
Thermodynamic Properties
- The thermodynamic properties of 3-(4-Methylphenyl)-1,2-oxazolidine and similar compounds have been studied using oxygen bomb combustion calorimetry and vapor pressure measurements. These studies provide insights into the standard molar enthalpies of combustion and vaporization, essential for understanding the stability and reactivity of these compounds (Gudiño et al., 1998).
Synthetic Organic Chemistry
- The 1,3-oxazolidin-2-one nucleus, to which 3-(4-Methylphenyl)-1,2-oxazolidine belongs, is a popular heterocycle framework in synthetic organic chemistry. Its significance extends to medicinal chemistry, with applications in constructing the five-member ring and as protective groups for 1,2-aminoalcohol systems. The oxazolidin-2-one ring is rare in natural product chemistry but frequently utilized in synthetic organic chemistry (Zappia et al., 2007).
Pharmaceutical Applications
- Compounds like Famoxadone, which contain the oxazolidinone ring, are used in agricultural fungicides. This class of fungicides demonstrates excellent control of various plant pathogens and is a testament to the broader applications of oxazolidinone derivatives in agriculture (Sternberg et al., 2001).
Crystal Structure and Interactions
- The crystal structures of oxazolidine derivatives, such as those with a 3-(4-Methylphenyl)-1,2-oxazolidine structure, have been studied, revealing insights into weak interactions like C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. These studies are crucial for understanding the molecular properties and potential applications of these compounds in various fields (Nogueira et al., 2015).
作用機序
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets . These targets often play crucial roles in human diseases, making these compounds of interest in drug discovery .
Mode of Action
It’s worth noting that similar compounds, such as 1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone, have been suggested to interfere with photosynthesis
Biochemical Pathways
Studies on related compounds suggest that they may influence a variety of metabolic pathways . For instance, indole derivatives, which share some structural similarities with oxazolidines, have been found to impact various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
Similar compounds like mephedrone (4-mmc), a synthetic stimulant drug of the amphetamine and cathinone classes, have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have shown various effects, such as antimicrobial activity and antileishmanial and antimalarial activities
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds . These factors can include temperature, pH, and the presence of other substances, which can affect the stability and activity of the compound.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-methylphenyl)-1,2-oxazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-5,10-11H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXXPFUAWLJILO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCON2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-1,2-oxazolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

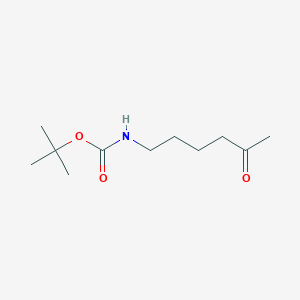
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2409569.png)


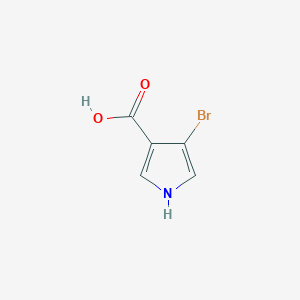

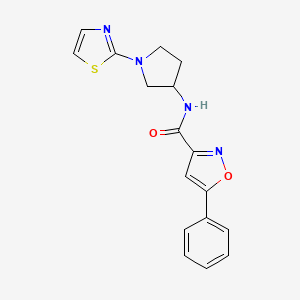
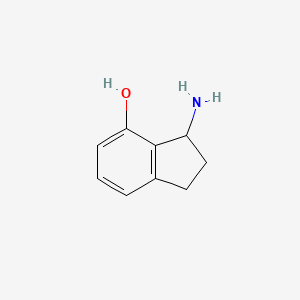
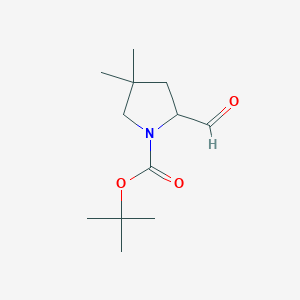
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide](/img/structure/B2409580.png)
![3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2409583.png)

![(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2409587.png)
![2-Chloro-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]propanamide](/img/structure/B2409589.png)